

Comparative In Silico Modeling Guide: 5,5-Dimethylmorpholine-2-carboxylate (DMMC) Peptidomimetics

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Compound of Interest

Compound Name:	Methyl 5,5-dimethylmorpholine-2-carboxylate
CAS No.:	1782530-82-8
Cat. No.:	B2811061

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Executive Summary

Methyl 5,5-dimethylmorpholine-2-carboxylate is a specialized peptidomimetic building block designed to act as a conformationally constrained surrogate for Proline (Pro) or Pipecolic acid. While standard morpholine-2-carboxylic acid (Mor) introduces a heteroatom (oxygen) to alter solubility and hydrogen bonding, the addition of the 5,5-gem-dimethyl group introduces profound steric locking (the Thorpe-Ingold effect), often restricting the amide bond geometry and ring pucker.

This guide details the in silico parameterization and modeling of peptides containing this residue (referred to herein as DMMC). It compares DMMC against Proline (Pro) and Unsubstituted Morpholine-2-carboxylic acid (Mor), providing a validated workflow for integrating this non-natural amino acid (NNAAs) into AMBER/CHARMM force fields.

Part 1: The Chemical Space & Comparative Analysis[1]

Structural & Functional Comparison

To model DMMC effectively, one must understand how it deviates from the natural benchmark (Proline). The morpholine ring prefers a chair conformation, unlike the pyrrolidine ring of Proline which fluctuates between C

-endo and C

-exo puckers.

Table 1: Physicochemical & Conformational Comparison

Feature	Proline (Pro)	Morpholine-2-COOH (Mor)	5,5-Dimethylmorpholine-2-COOH (DMMC)
Ring Size	5-membered (Pyrrolidine)	6-membered (Morpholine)	6-membered (Substituted Morpholine)
Ring Conformation	Envelope (Flexible)	Chair (Rigid)	Locked Chair (Hyper-rigid due to 5,5-Me)
Amide Bond Preference	Trans (major) / Cis (minor)	Trans / Cis equilibrium	Biased Cis (Steric bulk at C5 destabilizes Trans)
H-Bonding	Acceptor (C=O) only	Acceptor (C=O + Ether O)	Acceptor (C=O + Ether O)
Solvation	Hydrophobic core	Amphiphilic (Ether O)	Amphiphilic + Local Hydrophobicity (Methyls)
Force Field Availability	Standard (ff14SB/OPLS)	Requires Parameterization	Requires De Novo Parameterization

The "Gem-Dimethyl" Effect in Modeling

In Molecular Dynamics (MD), the 5,5-dimethyl group is not merely "heavy atoms"; it acts as a conformational anchor.

- **Experimental Reality:** The axial methyl group at position 5 creates severe 1,3-diaxial interactions if the ring attempts to flip, effectively locking the morpholine into a single chair conformation.
- **Modeling Consequence:** Standard force fields (GAFF/CGenFF) may underestimate this barrier. You must validate the ring pucker energies using Quantum Mechanics (QM) before running long MD simulations.

Part 2: Parameterization Strategy (The "How-To")

Since DMMC is not present in standard libraries (AMBER aa_residues or CHARMM top_all36), you cannot simply "plug and play." You must generate a library file (.lib or .rtf) and force field modification file (.frcmod or .prm).

The Recommended Workflow (AMBER/GAFF2 Focus)

We utilize a Split-Scheme Protocol: The backbone is treated with protein force fields (ff14SB) to maintain compatibility with the rest of the peptide, while the DMMC side chain is parameterized using GAFF2 with QM-derived charges.

Diagram 1: DMMC Parameterization Pipeline

Caption: A self-validating workflow for generating topology and parameter files for DMMC residues, moving from QM optimization to MM integration.



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Part 3: Step-by-Step Experimental Protocol

Phase A: Quantum Mechanical (QM) Preparation

Objective: Obtain the "Ground Truth" geometry and electrostatic potential.

- Structure Build: Construct the "capped" version of the residue: Acetyl-DMMC-N-Methylamide (ACE-DMMC-NME). This mimics the peptide linkage.
 - Note: Do not parameterize the free methyl ester unless it is the drug's final form. For peptides, parameterize the amide form.[\[1\]](#)
- Optimization:
 - Software: Gaussian 16 or ORCA.
 - Theory: HF/6-31G* (Standard for AMBER/RESP consistency) or B3LYP/cc-pVTZ (for higher accuracy conformational scanning).
 - Command (Gaussian example): #P HF/6-31G* Opt Pop=MK IOp(6/33=2) IOp(6/42=6)
- Conformational Scan (Critical):
 - Perform a relaxed potential energy surface (PES) scan of the

(Psi) and

(Phi) dihedral angles. This data is required to verify if GAFF2 reproduces the correct energy barriers.

Phase B: Force Field Derivation (AMBER)

Objective: Translate QM data into MD-readable files.

- Charge Fitting (RESP):
 - Use antechamber to fit the QM electrostatic potential to atom centers.
 - antechamber -i qm_output.log -fi gout -o dmmc.mol2 -fo mol2 -c resp -s 2
- Atom Typing:

- Assign GAFF2 atom types. Ensure the morpholine oxygen is typed as os (ether oxygen) and the amide nitrogen as n (amide nitrogen).
- Parameter Check:
 - Run parmchk2 to identify missing bond/angle parameters.
 - `parmchk2 -i dmmc.mol2 -f mol2 -o dmmc.frcmod`
 - Self-Validation: If parmchk2 reports high penalty scores (>10), you must manually fit these parameters using the QM scan data from Phase A.

Phase C: Library Creation

- Residue Definition:
 - Open xleap or tleap.
 - Load the dmmc.mol2.
 - Remove the ACE and NME caps to define the "Head" (N) and "Tail" (C) atoms for polymerization.
 - `set DMMC head DMMC.1.N`
 - `set DMMC tail DMMC.1.C`
 - Save as dmmc.lib.

Part 4: Comparative Data & Results Interpretation

When analyzing the simulation trajectories of DMMC-containing peptides versus Proline variants, look for the following markers of performance.

Conformational Locking (Ramachandran Plot)

- Proline: Shows two distinct wells (

-helix and Poly-Proline II).

- DMMC: The 5,5-dimethyl group restricts the angle significantly.
 - Observation: You should observe a highly populated region corresponding to Type-II -turns. The steric bulk prevents the extended conformations seen in unsubstituted morpholines.

Cis/Trans Isomerization Ratios

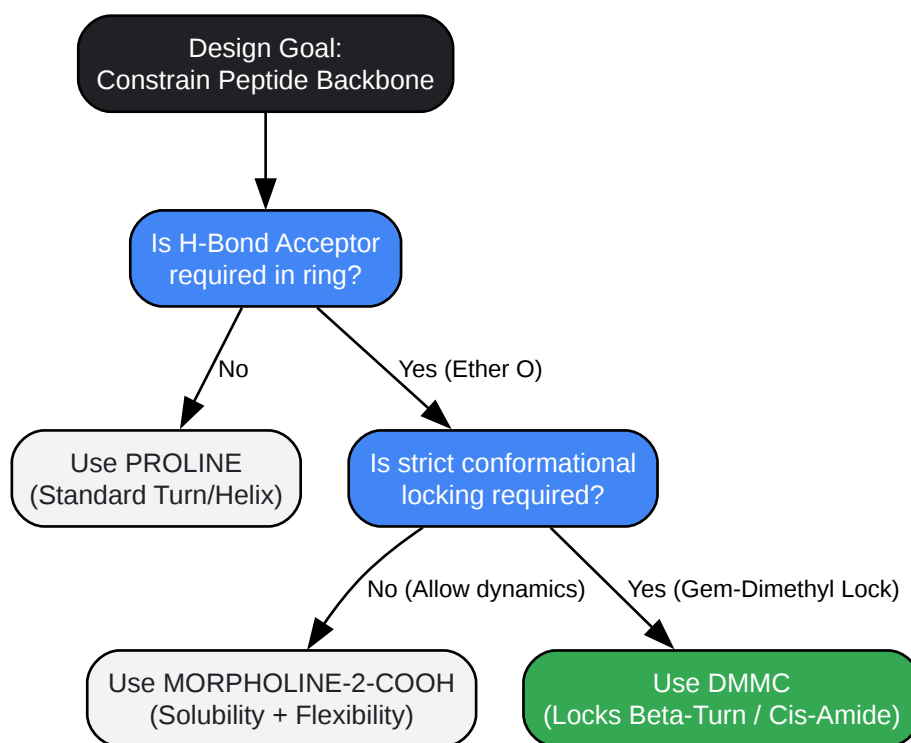
The peptide bond preceding the morpholine nitrogen () is the critical metric.

Table 2: Predicted Isomerization Energetics

Residue	Cis:Trans Ratio (Solvent)	Isomerization Barrier ()	Mechanism of Constraint
Proline	~1:4	~20 kcal/mol	Ring strain (moderate)
Mor-2-COOH	~1:3	~19 kcal/mol	Ring strain (low - chair is flexible)
DMMC	~2:1 (Biased Cis)	>22 kcal/mol	Syn-pentane interaction between 5-Me and carbonyl

Diagram 2: Conformational Decision Tree

Caption: Logic flow for selecting the correct surrogate based on desired structural outcome.



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Part 5: Troubleshooting & Expert Insights

The "Ring Flip" Artifact

Issue: In long MD simulations (>500 ns), the morpholine ring in DMMC might flip from Chair to Twist-Boat if the force field parameters for the C-C-O-C dihedrals are too soft. Solution: Calculate the QM energy difference between the Chair and Twist-Boat forms of DMMC. If the MM difference is lower than the QM difference by >2 kcal/mol, add a specific torsional restraint or refine the .frcmod file to stiffen the ring.

Solvation Discrepancies

Issue: The ether oxygen in morpholine is solvent-exposed. Implicit solvent models (GB/SA) often overestimate the desolvation penalty of this oxygen during docking. Solution: For docking studies involving DMMC, always use Explicit Solvent (TIP3P) refinement or variable dielectric constants (

) to account for the shielding provided by the adjacent 5,5-dimethyl groups.

References

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- To cite this document: BenchChem. [[Comparative In Silico Modeling Guide: 5,5-Dimethylmorpholine-2-carboxylate \(DMMC\) Peptidomimetics](#)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b2811061/docs#comparative-in-silico-modeling-guide-5-5-dimethylmorpholine-2-carboxylate-dmmc-peptidomimetics>]

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